4(5H)-Thiazolone, 2-amino-
CAS No.: 556-90-1
Cat. No.: VC21188110
Molecular Formula: C3H4N2OS
Molecular Weight: 116.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 556-90-1 |
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Molecular Formula | C3H4N2OS |
Molecular Weight | 116.14 g/mol |
IUPAC Name | 2-imino-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6) |
Standard InChI Key | HYMJHROUVPWYNQ-UHFFFAOYSA-N |
SMILES | C1C(=O)N=C(S1)N |
Canonical SMILES | C1C(=O)NC(=N)S1 |
Introduction
Parameter | Value |
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CAS Registry Number | 556-90-1 |
Molecular Formula | C3H4N2OS |
Molecular Weight | 116.142 g/mol |
IUPAC Name | 2-amino-1,3-thiazol-4-one |
SMILES Notation | O=C1N=C(SC1)N |
InChI Key | HYMJHROUVPWYNQ-UHFFFAOYSA-N |
The compound is registered with multiple synonyms in chemical databases, reflecting its tautomeric nature and various naming conventions . These alternative names help researchers identify the compound across different literature sources and chemical repositories.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4(5H)-Thiazolone, 2-amino- is crucial for predicting its behavior in various applications, particularly in pharmaceutical formulations and chemical synthesis.
Physical Properties
4(5H)-Thiazolone, 2-amino- typically appears as a white to off-white crystalline solid in its pure form. The physical properties of this compound have been determined through both experimental measurements and computational predictions.
Table 2: Physical Properties of 4(5H)-Thiazolone, 2-amino-
Property | Value | Unit | Source |
---|---|---|---|
Physical State | Crystalline solid | - | Derived |
Boiling Point | 539.13 | K | Calculated |
Melting Point | 493.59 | K | Calculated |
LogP (octanol/water) | -0.216 | - | Calculated |
McGowan Volume | 75.850 | ml/mol | Calculated |
The negative LogP value (-0.216) indicates that the compound has higher solubility in water than in octanol, suggesting hydrophilic properties . This characteristic is important for understanding its potential behavior in biological systems and pharmaceutical formulations.
Chemical Properties and Reactivity
The chemical properties of 4(5H)-Thiazolone, 2-amino- are largely determined by its functional groups and heterocyclic structure. The compound contains several reactive sites, including the amino group, carbonyl group, and the thiazole ring itself.
Table 3: Thermodynamic Properties of 4(5H)-Thiazolone, 2-amino-
The amino group at position 2 contributes to the compound's basicity and makes it a potential nucleophile in various chemical reactions . The carbonyl group at position 4 can participate in typical ketone reactions, including nucleophilic additions and condensations. The sulfur atom in the ring enhances the compound's reactivity in certain transformations and provides coordination sites for metal interactions.
Synthesis Methods
Several methods have been developed for the synthesis of 4(5H)-Thiazolone, 2-amino- and its derivatives. These synthetic routes typically involve cyclization reactions to form the thiazolone ring structure.
Reaction of Thiourea with α-Haloacids
One of the most common methods for synthesizing 4(5H)-Thiazolone, 2-amino- involves the reaction of thiourea with α-haloacids, particularly chloroacetic acid. This reaction is typically carried out in ethanol under reflux conditions or with microwave irradiation. The mechanism involves:
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Nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloacid
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Cyclization through intramolecular nucleophilic attack
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Tautomerization to form the final thiazolone structure
This approach is widely used due to its relative simplicity and good yields.
Alternative Synthetic Routes
Other methods for synthesizing 4(5H)-Thiazolone, 2-amino- and its derivatives include:
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Reaction of thioureas with acyl halides: The reaction of 1,3-disubstituted thioureas with chloroacetyl chloride provides a regioselective pathway to 2-imino-4-thiazolidinones.
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Cyclization of thiocarbamoyl compounds: Reaction of ethyl thiocyanoacetate with aldehydes in the presence of thiourea can lead to the formation of 5-substituted derivatives .
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From oxazolones: Treatment of oxazolones with thioacetic acid in the presence of triethylamine can yield the corresponding thiazolones through a ring transformation process .
The choice of synthetic method largely depends on the desired substitution pattern and the availability of starting materials.
Derivatives and Structural Modifications
The basic structure of 4(5H)-Thiazolone, 2-amino- can be modified at various positions to create derivatives with enhanced properties or specific functionalities.
Salt Forms
The hydrochloride salt of 4(5H)-Thiazolone, 2-amino- (CAS: 2192-06-5) has been prepared to improve handling and stability properties . This salt form has the formula C3H4N2OS·HCl and appears as a white to off-white crystalline solid with improved water solubility compared to the free base . The enhanced solubility of the hydrochloride salt makes it more suitable for certain laboratory applications and pharmaceutical formulations.
5-Substituted Derivatives
Substitution at the 5-position of the thiazolone ring has been extensively explored to create compounds with diverse properties:
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Alkyl Derivatives: Compounds such as 2-amino-5-methyl-1,3-thiazol-4(5H)-one (CAS: 3805-14-9) and 2-amino-5-butyl-1,3-thiazol-4(5H)-one (CAS: 3805-18-3) have been synthesized and studied for their biological activities .
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Arylidene Derivatives: 2-amino-5-benzylidene-1,3-thiazol-4(5H)-one (CAS: 14230-00-3) and similar compounds with an exocyclic double bond at position 5 represent an important class of derivatives with extended conjugation . These compounds often display enhanced biological activities due to the increased lipophilicity and potential for additional molecular interactions.
Table 4: Selected 5-Substituted Derivatives of 4(5H)-Thiazolone, 2-amino-
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
2-Amino-5-methyl-1,3-thiazol-4(5H)-one | 3805-14-9 | C4H6N2OS | 130.168 |
2-Amino-5-butyl-1,3-thiazol-4(5H)-one | 3805-18-3 | C7H12N2OS | 172.248 |
2-Amino-5-benzylidene-1,3-thiazol-4(5H)-one | 14230-00-3 | C10H8N2OS | 204.248 |
N-Substituted Derivatives
Modifications at the amino group (N-substitution) can significantly alter the properties of the compound:
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N-Methyl Derivatives: 2-(Methylamino)thiazol-4(5H)-one derivatives have been synthesized and tested for their inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
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N-Allyl Derivatives: Compounds with allyl substitution at the amino group have shown stronger inhibitory activity against 11β-HSD1 compared to their methyl counterparts .
Molecular modeling studies comparing N-methyl and N-allyl derivatives have revealed that the absence of the allyl group can lead to rotation of the whole ligand molecule, affecting its interaction with target enzymes . This finding highlights the importance of substituent effects on biological activity.
Chemical Reactivity
4(5H)-Thiazolone, 2-amino- can participate in various chemical reactions due to its reactive functional groups and heterocyclic structure.
Reactions at the Amino Group
The amino group at position 2 can undergo typical amine reactions:
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Alkylation: Reaction with alkyl halides to form N-alkylated derivatives
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Acylation: Reaction with acyl halides or anhydrides to form amides
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Schiff Base Formation: Condensation with aldehydes or ketones to form imines
Ring Transformations
The thiazolone ring can undergo various transformations under specific conditions:
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Ring-Opening Reactions: Treatment of 4-aryliden-5(4H)-thiazolones with a base in alcohol leads to ring-opening through methanolysis . This is followed by intramolecular S-attack at the exocyclic C(H)=C bond and cyclization, resulting in the formation of dihydrothiazoles .
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Photochemical Reactions: (Z)-2-Phenyl-4-aryliden-5(4H)-thiazolones undergo [2+2]-photocycloaddition upon irradiation with blue light, forming dispirocyclobutanes with high stereoselectivity . When conducted in methanol in the presence of BF3·OEt2, monospirocyclobutanes are formed with full stereoselectivity .
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Oxidation: Dihydrothiazoles derived from thiazolones can undergo aerobic oxidation to form the corresponding thiazoles .
These transformations demonstrate the versatility of thiazolones in organic synthesis and their potential as building blocks for more complex heterocyclic structures.
Biological Activities and Applications
Pharmacological Properties
Derivatives of 4(5H)-Thiazolone, 2-amino- exhibit diverse pharmacological activities, making them valuable in medicinal chemistry research:
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Antimicrobial Activity: Many derivatives show antibacterial and antifungal properties. The mechanism may involve inhibition of cell wall synthesis by interacting with enzymes like UDP-N-acetylmuramate/L-alanine ligase.
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Enzyme Inhibition: N-methyl and N-allyl derivatives can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that affects cortisol levels in the body . This activity could be relevant for the treatment of Cushing's syndrome, metabolic syndrome, and type 2 diabetes .
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Anti-inflammatory Activity: Some derivatives exhibit inhibitory effects on inflammatory pathways, potentially through interaction with enzymes involved in the inflammatory cascade.
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Antitumor Activity: Studies have shown that certain derivatives possess significant antitumor activity against various cancer cell lines.
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Antiviral Activity: Select derivatives have demonstrated antiviral properties against specific viral strains.
Structure-Activity Relationships
Research on the structure-activity relationships of 4(5H)-Thiazolone, 2-amino- derivatives has provided valuable insights into the molecular features that influence their biological activities:
Research Applications
Beyond their pharmacological properties, 4(5H)-Thiazolone, 2-amino- and its derivatives have various research applications:
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Synthetic Intermediates: These compounds serve as important intermediates in the synthesis of more complex heterocyclic structures.
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Building Blocks: They function as building blocks for the design and synthesis of biologically active compounds.
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Molecular Probes: Modified derivatives can be used as molecular probes for studying biological systems and enzyme mechanisms .
Recent Research Developments
Recent research on 4(5H)-Thiazolone, 2-amino- and its derivatives has expanded our understanding of their properties and potential applications:
Photochemical Transformations
Studies on the photoreactivity of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones have revealed interesting transformations . Irradiation with blue light (465 nm) promotes [2+2]-photocycloaddition of the exocyclic C=C bonds, forming dispirocyclobutanes with high stereoselectivity . These findings expand the synthetic utility of thiazolone derivatives and provide new pathways for creating complex molecular architectures.
Ring-Opening and Cyclization Reactions
Treatment of 4-aryliden-5(4H)-thiazolones with a base in alcohol leads to ring-opening through methanolysis, followed by intramolecular S-attack and cyclization to form dihydrothiazoles . These can be isolated as pure diastereoisomers by column chromatography . Surprisingly, similar dihydrothiazoles can also be obtained by treating 4-aryliden-5(4H)-thiazolones with BF3·OEt2 in methanol in the absence of a base . These transformations demonstrate the versatility of thiazolones in organic synthesis.
Development of Enzyme Inhibitors
Research on N-substituted derivatives of 2-aminothiazol-4(5H)-one has led to the development of potential inhibitors of 11β-HSD1 . Comparative studies of methyl and allyl derivatives, combined with molecular modeling, have provided insights into the structure-activity relationships governing enzyme inhibition . These findings contribute to the development of potentially therapeutic compounds for conditions associated with cortisol dysregulation, such as Cushing's syndrome, metabolic syndrome, and type 2 diabetes .
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